Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
Overview
Description
“Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate” is a research chemical with the CAS number 1009826-97-4 . It has a molecular weight of 273.7 g/mol . The compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been improved over time to increase yield and practicality . For instance, using enaminone as a replacement for 1,3-dicarbinols has been found to improve the yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:COC(=O)C1=CC2=C(C=C1)C3=CN=CN=C3C(=N2)Cl
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 273.7 g/mol . Its molecular formula is C13H8ClN3O2 . The compound’s CLogP value is 2.077 .Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
Research by El-Gazzar et al. (2009) demonstrated that derivatives of pyrimido[4,5-b]quinolines, which include compounds related to methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate, possess significant antioxidant, anti-inflammatory, and analgesic activities. These compounds were synthesized and evaluated using various methods, including erythrocyte hemolysis and ABTS methods, revealing their potential in protective effects against DNA damage and inflammation reduction (El-Gazzar, Youssef, Youssef, Abu‐Hashem, & Badria, 2009).
Antimalarial Activity
Joshi, Narkhede, and Viswanathan (2005) focused on novel pyrimido[4,5-b]quinoline derivatives for their antimalarial properties. They designed and synthesized a series of 5-substituted amino-2,4-diamino-8-chloropyrimido[4,5-b]quinolines, which demonstrated significant curative potential in blood schizonticidal activity in mice infected by Plasmodium berghei. This research underscores the potential of such compounds in the treatment of malaria (Joshi, Narkhede, & Viswanathan, 2005).
Antibacterial Properties
Valluri et al. (2017) synthesized a series of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives, which showed promising antibacterial abilities towards different micro-organisms. These compounds were synthesized using quinoline-3-carboxylic acid ethyl ester as a raw material and were found to be effective against various bacterial strains, highlighting their potential in antibacterial applications (Valluri, Viswanath, Raju, Rajasekher, & Dasu, 2017).
Antitumor Properties
Gopal, Shenoy, and Doddamani (2003) explored the interaction of pyrimido[4',5':4,5]thieno (2,3-b) quinoline derivatives with DNA, revealing their ability to bind to DNA with significant affinity. These compounds exhibited cytotoxicity on various cancer cell lines, including leukemia, melanoma, and neuroblastoma cells, suggesting their potential application in cancer therapy (Gopal, Shenoy, & Doddamani, 2003).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c1-19-13(18)7-2-3-8-9-5-15-6-16-11(9)12(14)17-10(8)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFXZXTUFUCVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CN=CN=C3C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215099 | |
Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009826-97-4 | |
Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009826-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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